molecular formula C7H10BNO4S B1350197 4-(Methylsulfonylamino)phenylboronic acid CAS No. 380430-57-9

4-(Methylsulfonylamino)phenylboronic acid

Cat. No. B1350197
CAS RN: 380430-57-9
M. Wt: 215.04 g/mol
InChI Key: NDVJJEADFLTFCD-UHFFFAOYSA-N
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Description

4-(Methylsulfonylamino)phenylboronic acid is a chemical compound used as a reagent for various reactions . It has been used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It is also used in the preparation of potent and selective inhibitors of IKK-β, inhibitors for the treatment of osteoporosis, inhibitors of human farnesyl pyrophosphate synthase, and Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .


Molecular Structure Analysis

The molecular formula of 4-(Methylsulfonylamino)phenylboronic acid is C7H10BNO4S . It has an average mass of 215.035 Da and a mono-isotopic mass of 215.042358 Da .


Chemical Reactions Analysis

4-(Methylsulfonylamino)phenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonylamino)phenylboronic acid include a density of 1.4±0.1 g/cm3, boiling point of 421.8±55.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.4 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Sialic Acid Recognition

This compound is utilized in the recognition of sialic acid, which plays a significant role in biological processes. The ability to determine sialic acid levels noninvasively is crucial for cytology and can lead to diagnostic and therapeutic strategies targeting sialic acid .

Drug Delivery Systems

4-(Methylsulfonylamino)phenylboronic acid: is instrumental in developing drug delivery systems. Its unique chemistry allows for the creation of reversible complexes with polyols, including sugars, which can be leveraged for targeted drug delivery .

siRNA Delivery

The compound finds application in the delivery of small interfering RNA (siRNA), which is a promising approach for gene silencing therapies. It aids in the safe and efficient transport of siRNA into target cells .

Insulin Delivery

In the field of diabetes treatment, this boronic acid derivative is explored for its potential in insulin delivery systems. Its interaction with glucose levels could be used to regulate the release of insulin .

Organic Synthesis

Due to its reactive boronic acid group, 4-(Methylsulfonylamino)phenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions which are pivotal for constructing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of various pharmaceuticals. Its molecular structure allows for modifications that can lead to the development of new drugs.

Material Science

The compound’s properties are also exploited in material science, where it can be used to create new materials with specific functionalities, such as smart polymers that respond to biological stimuli.

Analytical Applications

Lastly, 4-(Methylsulfonylamino)phenylboronic acid serves as a molecular basis for analytical applications. It can be used in biosensors and other devices that require the selective binding of molecules with diol groups .

Safety and Hazards

4-(Methylsulfonylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

[4-(methanesulfonamido)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVJJEADFLTFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378536
Record name {4-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonylamino)phenylboronic acid

CAS RN

380430-57-9
Record name [4-(Methylsulfonamido)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methanesulfonamidophenyl)boronic acid
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